N,N'-双(2-巯基苯甲酰)肼

描述

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a chemical compound of significant interest due to its potential applications in various fields such as corrosion inhibition, antibacterial activity, and material science. Its synthesis and properties are often explored to understand its behavior and potential applications better.

Synthesis Analysis

The synthesis of compounds related to N,N'-Bis(2-mercaptobenzoyl)hydrazide, such as bis-mercaptobenzimidazole derivatives, involves various chemical reactions highlighting the compound's flexibility and reactivity. These compounds are synthesized through reactions that include nucleophilic substitutions and condensations with hydrazide groups, showcasing the compound's ability to form structurally complex and biologically active molecules (Damej et al., 2021).

Molecular Structure Analysis

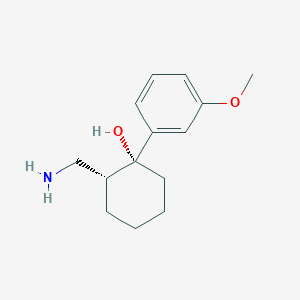

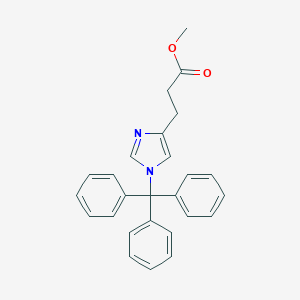

The molecular structure of N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives is characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the compound's molecular geometry, bond lengths, angles, and overall structural integrity, essential for understanding its chemical behavior and reactivity (Bharty et al., 2015).

Chemical Reactions and Properties

N,N'-Bis(2-mercaptobenzoyl)hydrazide and its derivatives participate in a variety of chemical reactions, leading to the formation of heterocyclic compounds, corrosion inhibitors, and materials with unique properties. These reactions often involve the mercapto and hydrazide functional groups, which are pivotal in the compound's ability to act as a precursor for synthesizing new compounds with enhanced biological and industrial applications (Kudelko, 2012).

Physical Properties Analysis

The physical properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives, such as solubility, melting point, and thermal stability, are crucial for their application in different domains. These properties are often determined through experimental studies, providing valuable information for the compound's handling, storage, and application in real-world scenarios (Al-muaikel & El‐Emary, 2003).

Chemical Properties Analysis

The chemical properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide, such as reactivity towards other chemical agents, stability under various conditions, and its ability to undergo specific reactions, are essential for its use in chemical synthesis and material science. These properties are explored through both experimental and theoretical studies, providing a comprehensive understanding of the compound's behavior at the molecular level (Hsiao et al., 1999).

科研应用

防腐蚀

N,N'-双(2-巯基苯甲酰)肼衍生物,如双巯基苯并咪唑(bis-MBI),已被发现具有显著的防腐蚀性能。在一项研究中,双巯基苯并咪唑在盐酸中抑制碳钢腐蚀的效率达到了惊人的92%,通过在钢表面的物理和化学吸附,优于巯基苯并咪唑(MBI)(Damej et al., 2021)。

聚合物合成

利用N,N'-双(2-巯基苯甲酰)肼衍生物合成了新型芳香族聚肼和聚(酰胺-肼),其中包含醚和卡多基团。这些聚合物具有较高的玻璃化转变温度和在有机溶剂中增强的溶解性,这对于高性能材料的应用至关重要 (Hsiao & He, 2001)。

抗菌和抗氧化性能

N,N'-双(2-巯基苯甲酰)肼衍生物的某些衍生物显示出在抗菌和抗氧化应用中的潜力。一项研究突出了从N,N'-双(2-巯基苯甲酰)肼衍生物中衍生的双硫化合物对金黄色葡萄球菌和铜绿假单胞菌等细菌的有效性,具有显著的抗氧化活性 (Khalaf et al., 2022)。

光催化氧化

研究了N,N'-双(2-巯基苯甲酰)肼衍生物的光催化氧化性能,特别是在紫外照射下TiO2/H2O界面的情况。这些衍生物在将氮和碳原子光矿化为气体和离子方面表现出潜力,为环境修复和光催化过程中的潜在应用提供了可能 (Waki et al., 2000)。

抗癌活性

已经探索了N,N'-双(2-巯基苯甲酰)肼衍生物的潜在抗癌活性。例如,一种金属-肼配合物显示出对人类慢性髓样白血病和T淋巴细胞癌细胞的显著抗肿瘤性能 (Ghammamy, 2012)。

性质

IUPAC Name |

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWFVITTFIUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327935 | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

CAS RN |

292615-41-9, 1217678-56-2 | |

| Record name | 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292615-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)